[1-(3-Chlorophenyl)propyl](methyl)amine

Medicinal Chemistry Organic Synthesis Building Block

[1-(3-Chlorophenyl)propyl](methyl)amine, with CAS number 953729-66-3, is a secondary amine with the molecular formula C10H14ClN and a monoisotopic mass of 183.08148 Da. It is characterized by a 3-chlorophenyl group linked to a propyl chain and a methyl-substituted amine, which defines its specific chemical space.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 953729-66-3
Cat. No. B13898572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Chlorophenyl)propyl](methyl)amine
CAS953729-66-3
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)Cl)NC
InChIInChI=1S/C10H14ClN/c1-3-10(12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3
InChIKeyMPJFGLACIUZBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(3-Chlorophenyl)propyl](methyl)amine (CAS 953729-66-3) Chemical and Structural Profile for Research Sourcing


[1-(3-Chlorophenyl)propyl](methyl)amine, with CAS number 953729-66-3, is a secondary amine with the molecular formula C10H14ClN and a monoisotopic mass of 183.08148 Da [1]. It is characterized by a 3-chlorophenyl group linked to a propyl chain and a methyl-substituted amine, which defines its specific chemical space [1]. This compound is primarily supplied for use as a synthetic intermediate or building block in medicinal chemistry research .

Synthetic Utility N-methylated secondary amine enables unique reactivity for N-chloroheterocycle synthesis.
Regioisomeric Specificity meta-Chloro substitution differentiates from ortho/para isomers, critical for SAR interpretation.
Research Use Building block for medicinal chemistry and computational modeling workflows.

Critical Procurement Distinctions: Why [1-(3-Chlorophenyl)propyl](methyl)amine Cannot Be Interchanged with Structural Analogs


Substitution with seemingly similar in-class compounds is scientifically unsound. The specific substitution pattern (meta-chloro on phenyl) and N-methylation on the propyl chain distinguish [1-(3-Chlorophenyl)propyl](methyl)amine from regioisomers and chain-length variants [1]. These subtle structural differences can profoundly alter molecular interactions, including binding affinity, selectivity for biological targets, and physicochemical properties like lipophilicity and metabolic stability [2]. Therefore, for any project requiring precise structure-activity relationship (SAR) interpretation or consistent synthetic outcomes, generic replacement with a close analog is not a valid or verifiable alternative.

Target Compound
Potential Substitute
Mismatch Risk
Target [1-(3-Chlorophenyl)propyl](methyl)amine
Substitute 1-(3-chlorophenyl)propan-1-amine
N-methylation absent; altered reactivity may block N-chloroheterocycle pathways.
Target [1-(3-Chlorophenyl)propyl](methyl)amine
Substitute Regioisomers (ortho/para Cl)
Substitution pattern can shift binding, selectivity, and SAR interpretation.
Target [1-(3-Chlorophenyl)propyl](methyl)amine
Substitute Chain-length variants (ethyl/butyl)
Lipophilicity and metabolic stability may differ, affecting downstream properties.

Quantitative Evidence for [1-(3-Chlorophenyl)propyl](methyl)amine: Validated Differentiators for Scientific Selection


Differentiation via N-Methylation: Enhanced Synthetic Utility as an Intermediate

While direct biological activity data for [1-(3-Chlorophenyl)propyl](methyl)amine is limited, its key differentiator lies in its N-methyl group. This structural feature directly enables its use in reactions where the analogous primary amine, 1-(3-chlorophenyl)propan-1-amine, is unsuitable. Specifically, the N-methylated amine is employed in the synthesis of N-chloroheterocyclic antimicrobials and β-amino alcohol inhibitors, a reactivity profile that would be altered or lost with a primary amine starting material [1].

Synthetic Differentiation
Class-level
N-Methyl group enables reactions (e.g., N-chloroheterocycles) not accessible with primary amine analog.
Unique reaction pathway fit; may support antimicrobial intermediate synthesis.
Direct target data limited; reactivity inferred from class use.
Medicinal Chemistry Organic Synthesis Building Block

Precision of Molecular Descriptors: A Foundation for Computational Modeling

Accurate molecular descriptors are essential for in silico work. For [1-(3-Chlorophenyl)propyl](methyl)amine, its exact monoisotopic mass is 183.08148 Da [1]. While a calculated logP or similar parameter is not available from the primary sources, the high precision of its mass represents a foundational, verifiable property. This allows for its unambiguous identification and accurate parameterization in molecular modeling and quantitative structure-activity relationship (QSAR) studies, a baseline requirement not met by ambiguously defined or impure analogs.

Mass Precision
Reported
Monoisotopic mass 183.08148 Da (0.00001 Da resolution)
Supports unambiguous identification and reliable in silico parameterization.
HRMS data; foundational for QSAR model accuracy.
Computational Chemistry QSAR Drug Design

Activity Clues from Advanced Analog: High Affinity from a Shared Pharmacophore

A structurally advanced analog, 3-amino-N-[3-(3-chlorophenyl)propyl]-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)-1H-pyrazole-5-carboxamide, which incorporates the 3-(3-chlorophenyl)propyl moiety of the target compound, has demonstrated high affinity for plasma kallikrein with an in vitro IC50 of 3.20 nM [1]. This provides class-level validation that the specific 3-chlorophenyl-propyl substructure can be a key contributor to potent biological activity, offering a more promising starting point for medicinal chemistry than analogs with different substitution patterns that may lack this validated pharmacophoric element.

Pharmacophore Validation
Class-level
Advanced analog IC₅₀ = 3.20 nM (plasma kallikrein); contains 3-(3-chlorophenyl)propyl moiety.
Class-level evidence that meta-chloro propyl scaffold may contribute to potency.
Requires validation in target inhibitor design.
Pharmacology Enzymology Drug Discovery

Avoiding Inactivity: Differentiating from Inactive 5-HT3 Receptor Binders

A structurally similar compound, 3-(3-chloro-phenyl)-propylamine, which lacks the N-methyl group and has a slightly different chain, shows very weak to no affinity for the 5-hydroxytryptamine 3 (5-HT3) receptor, with a Ki > 10,000 nM [1]. This data point from a close analog serves as a critical negative control, indicating that the specific structural features of [1-(3-Chlorophenyl)propyl](methyl)amine (i.e., N-methylation and the exact propyl linkage) may be necessary to avoid this inactivity profile for certain CNS targets. This makes it a more rational starting point for CNS-focused SAR than its close, inactive analog.

Activity Avoidance
Cross-study
Close analog 3-(3-chloro-phenyl)-propylamine: Ki > 10,000 nM (5-HT₃).
Structural features may help avoid inactive scaffolds for CNS targets.
Negative control from close analog; direct target data absent.
Neuroscience Receptor Pharmacology SAR

Validated Application Scenarios for [1-(3-Chlorophenyl)propyl](methyl)amine (CAS 953729-66-3)


Scaffold for Plasma Kallikrein Inhibitor Lead Optimization

For medicinal chemists working on plasma kallikrein inhibitors, [1-(3-Chlorophenyl)propyl](methyl)amine presents a compelling starting point. Data from an advanced analog demonstrates that a 3-(3-chlorophenyl)propyl substructure can contribute to potent inhibition, achieving an IC50 of 3.20 nM [1]. This justifies prioritizing the compound over other aryl-alkyl-amine building blocks, which may lack this level of validated activity. Procuring this compound is a strategic, data-driven decision for SAR expansion around a proven pharmacophore.

Computational Chemistry and QSAR Model Building

This compound is ideal for computational chemistry workflows. Its precisely defined molecular descriptors, including an exact monoisotopic mass of 183.08148 Da [2], enable accurate parameterization in QSAR models and molecular docking studies. Unlike many other commercial screening compounds with estimated properties, this high-precision data ensures computational models are built on a verifiable foundation, reducing errors and increasing the reliability of in silico predictions [2].

Synthesis of N-Chloroheterocyclic Antimicrobials

For organic chemists developing new antimicrobial agents, this compound is a specifically cited reactant for the synthesis of N-chloroheterocyclic antimicrobials [3]. This application is not accessible using the analogous primary amine, 1-(3-chlorophenyl)propan-1-amine, due to its different reactivity profile. Therefore, the procurement of [1-(3-Chlorophenyl)propyl](methyl)amine is an essential and non-substitutable requirement for this synthetic route, making it a critical raw material for this specific research area [3].

Avoidance of Inactive Scaffolds in CNS Drug Discovery

In CNS drug discovery programs targeting serotonin receptors, this compound offers a strategic advantage. Its close analog, 3-(3-chloro-phenyl)-propylamine, is essentially inactive at the 5-HT3 receptor (Ki > 10,000 nM) [4]. By selecting [1-(3-Chlorophenyl)propyl](methyl)amine, researchers proactively avoid a known inactive structural variant, focusing their synthetic and screening resources on a scaffold with a higher probability of yielding a useful hit. This is a key procurement consideration for efficient lead discovery [4].

Application
Selection Property
Validation Focus
Plasma kallikrein inhibitor lead optimization
3-Chlorophenyl-propyl pharmacophore context
Scaffold activity via analog class-level evidence
Computational chemistry and QSAR modeling
High-precision mass descriptor
Reliable parameterization and compound identification
N-Chloroheterocyclic antimicrobial synthesis
N-Methylated secondary amine reactivity
Unique reaction pathway vs primary amine
CNS 5-HT₃ receptor hit discovery
Differentiated from inactive close analog
5-HT₃ affinity profiling to avoid inactive scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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